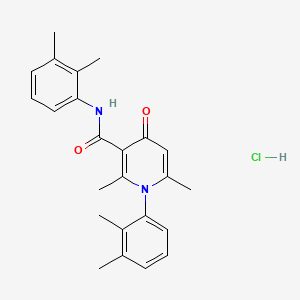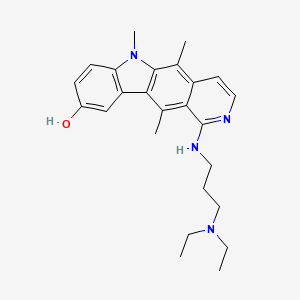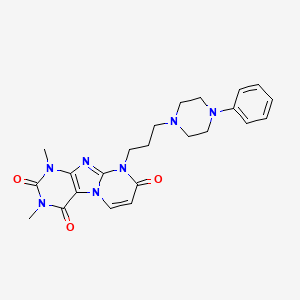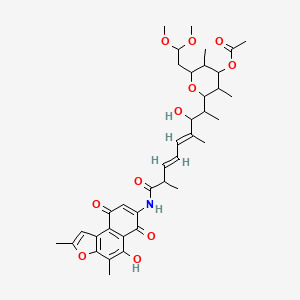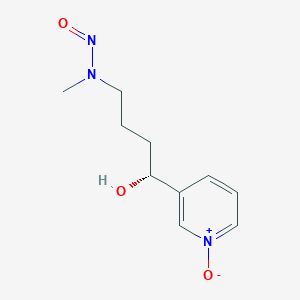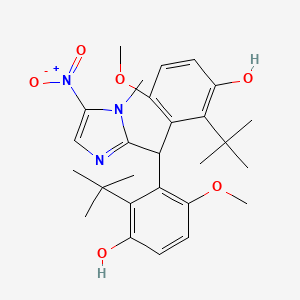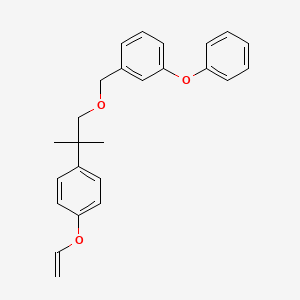
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is a complex organic compound characterized by its aromatic benzene ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic aromatic substitution reactionsCommon reagents used in these reactions include strong electrophiles and nucleophiles, such as bromine and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process often includes purification steps such as distillation and recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of simpler aromatic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzene ring are replaced by other groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.
Substitution: Electrophilic reagents like bromine and nucleophilic reagents like sodium hydroxide are used under controlled temperatures and solvents
Major Products
The major products formed from these reactions include phenolic compounds, reduced aromatic hydrocarbons, and substituted benzene derivatives .
Aplicaciones Científicas De Investigación
Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Benzene, 1-((2-(4-(ethenyloxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with molecular targets through its functional groups. The ethenyloxy and phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar in having a benzene ring with different substituents.
Benzene, 1-ethoxy-4-methyl-: Shares the ethoxy group but differs in the overall structure.
Propiedades
Número CAS |
80844-19-5 |
|---|---|
Fórmula molecular |
C25H26O3 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-ethenoxy-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C25H26O3/c1-4-27-22-15-13-21(14-16-22)25(2,3)19-26-18-20-9-8-12-24(17-20)28-23-10-6-5-7-11-23/h4-17H,1,18-19H2,2-3H3 |
Clave InChI |
QATSPQBSTGQYHU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


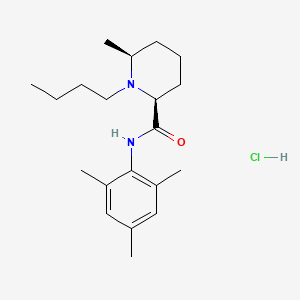
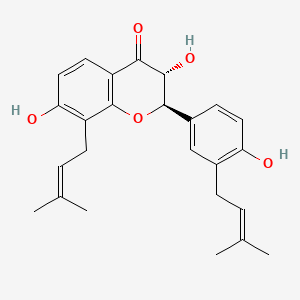
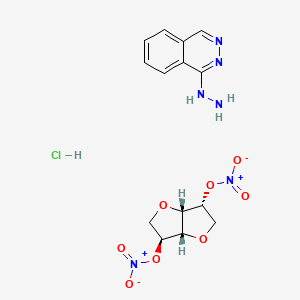
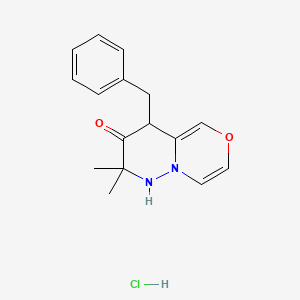
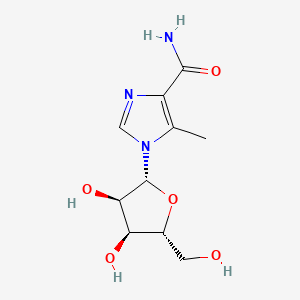
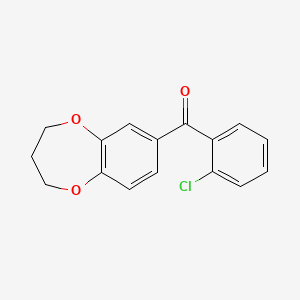
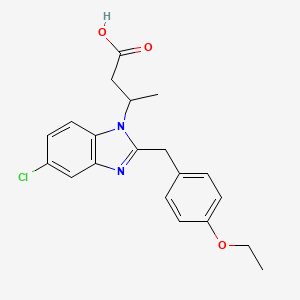
![N,N-dimethyl-2-[1-(2-nitrophenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12749097.png)
